2-(哒嗪-3-基)嘧啶-5-甲酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

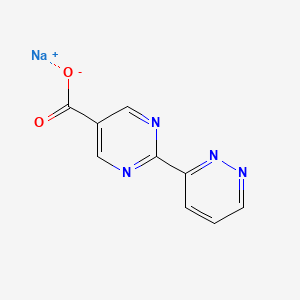

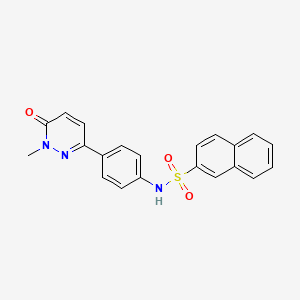

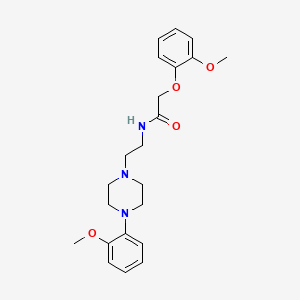

Sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate is a compound that falls within the category of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The sodium salt forms of these compounds, such as the ones discussed in the provided papers, are of interest due to their tautomeric behaviors and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those substituted at the 2-position, can be achieved through the reaction of sodium salts with amidinium salts. A general procedure for synthesizing 2-substituted pyrimidine-5-carboxylic esters has been described, where the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reacts with various amidinium salts to yield the desired esters . This method could potentially be adapted for the synthesis of sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate by choosing appropriate reactants and conditions.

Molecular Structure Analysis

The molecular structure of related sodium salts of pyrimidine derivatives exhibits tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms that differ in the position of a proton and the double bond. Specifically, 2-aryl-6-oxohexahydropyrimidine-4-carboxylic acid sodium salts have been shown to exist as a tautomeric mixture of cyclic and linear forms in D2O solution. The cyclic form includes two stereoisomers that differ in the configuration of the aryl substituent at the pyrimidine ring's C-2 atom .

Chemical Reactions Analysis

The tautomeric behavior of pyrimidine sodium salts suggests that they can participate in various chemical reactions, depending on the form they adopt. The presence of a carboxylate group and the ability to form different tautomers may influence their reactivity in nucleophilic substitutions, electrophilic additions, or other types of chemical transformations. The exact reactions of sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate would depend on its specific structure and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate, they do provide insight into the properties of closely related compounds. The sodium salts of pyrimidine derivatives are soluble in D2O, indicating potential solubility in other polar solvents. Their tautomeric nature also suggests that they may have unique spectroscopic properties, such as distinct NMR signals for different tautomers, which can be used to analyze their structure and purity . The physical properties such as melting point, boiling point, and stability would need to be determined experimentally for sodium 2-(pyridazin-3-yl)pyrimidine-5-carboxylate specifically.

科学研究应用

合成和药用应用

2-(哒嗪-3-基)嘧啶-5-甲酸钠是一种嘧啶衍生物,一类以广泛药理作用而闻名的化合物。嘧啶,包括各种合成衍生物和天然衍生物,具有抗氧化、抗菌、抗病毒、抗真菌、抗结核,特别是抗炎活性。嘧啶衍生物合成研究的发展突出了多种方法,展示了它们在药物化学中的巨大潜力。嘧啶的抗炎作用特别归因于它们对前列腺素 E2、诱导型一氧化氮合酶、肿瘤坏死因子-α 和核因子 κB 等重要炎症介质的抑制反应。详细的构效关系 (SAR) 分析为合成具有增强抗炎活性和最小毒性的新型嘧啶类似物提供了见解,表明了开发新治疗剂的一个有希望的途径 (Rashid 等人,2021)。

抗癌潜力

嘧啶衍生物的另一个重要应用在于它们的抗癌特性。嘧啶形成 DNA 和 RNA 的基本单元,使它们的化学结构对各种药理活性至关重要。嘧啶的抗癌潜力已被广泛记录,许多专利表明对这些化合物用于癌症研究的强烈关注。基于嘧啶的支架已通过多种机制表现出杀伤细胞的作用,表明它们与多种酶、靶标和受体相互作用的潜力。这突出了嘧啶衍生物在开发具有抗癌特性的未来候选药物中的重要性 (Kaur 等人,2014)。

催化和合成应用

嘧啶衍生物在催化和合成化学中也发挥着至关重要的作用。例如,杂化催化剂已被用于合成吡喃并[2,3-d]嘧啶骨架,这是医药和制药工业的关键前体,因为它们具有广泛的合成应用和生物利用度。有机催化剂、金属催化剂和绿色溶剂等多种催化剂在这些支架的合成中的应用突出了嘧啶衍生物在促进治疗应用先导分子的开发方面的多功能性 (Parmar 等人,2023)。

作用机制

未来方向

属性

IUPAC Name |

sodium;2-pyridazin-3-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2.Na/c14-9(15)6-4-10-8(11-5-6)7-2-1-3-12-13-7;/h1-5H,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJYJAOPOPXEMP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C2=NC=C(C=N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N4NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

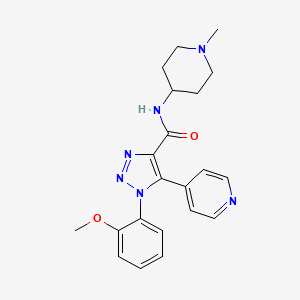

![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)

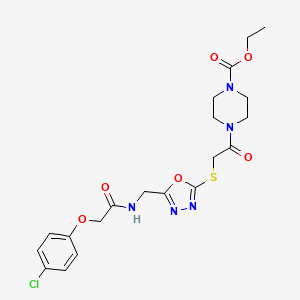

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)

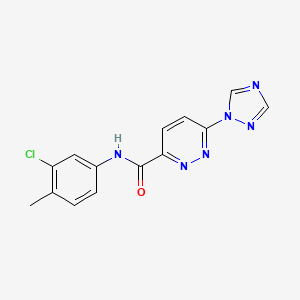

![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)